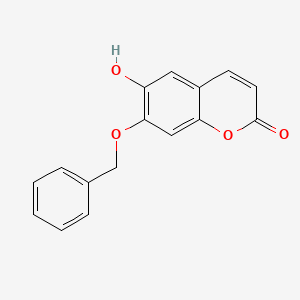
7-Benzyl-O-esculetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-O-esculetin (also known as 7-benzyloxy-2-hydroxy-6-methoxy-2H-1-benzopyran-3-one) is a natural phenolic compound derived from the coumarin family. It is found in various plants and has been studied for its potential medicinal properties. Synthesized 7-Benzyl-O-esculetin is a white crystalline solid with a melting point of 145-147°C. It has a unique structure and has been studied for its potential applications in various scientific fields.
Scientific Research Applications
Cancer Treatment
7-Benzyl-O-esculetin: has shown promise in the treatment of various cancer types. It inhibits cancer cell proliferation and modulates multiple signaling pathways, such as Wnt/β-catenin, PI3K/Akt, MAPK, and JAK/STAT3 . Its combination with chemotherapeutic drugs could enhance efficacy and reduce side effects.
Anti-inflammatory Treatments
The compound exhibits significant anti-inflammatory properties by inhibiting pathways like NF-κB and MAPK. It reduces the expression of proinflammatory cytokines, making it a potential treatment for conditions like arthritis .
Diabetes Management
7-Benzyl-O-esculetin: may play a role in managing diabetes by reducing blood glucose levels and mitigating oxidative stress. It could also lessen complications associated with diabetes, such as diabetic nephropathy .
Liver Disease Treatment
In liver diseases, particularly nonalcoholic fatty liver disease (NAFLD), 7-Benzyl-O-esculetin has been found to reduce liver fibrosis. It acts on the PI3K/FoxO1 pathway, inhibiting lipid peroxidation and improving liver function .
Oxidative Stress Management
The antioxidative potential of 7-Benzyl-O-esculetin is immense, making it a candidate for alleviating conditions caused by oxidative stress. It enhances the body’s antioxidant response, reducing cell damage and promoting recovery .
Biochemical Research
In biochemistry, 7-Benzyl-O-esculetin is used to study the modulation of enzymes and biochemical pathways. Its impact on oxidative stress and inflammation makes it a valuable tool for understanding cellular processes and disease mechanisms .
Mechanism of Action
Target of Action
7-Benzyl-O-esculetin is a derivative of esculetin, which is the main active ingredient of the traditional Chinese medicine Cortex Fraxini .
Mode of Action
Esculetin, from which it is derived, is known to have antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected that 7-Benzyl-O-esculetin would have similar activities.
Biochemical Pathways
Esculetin is known to inhibit oxidative stress in pathological conditions . This suggests that 7-Benzyl-O-esculetin may also interact with biochemical pathways related to oxidative stress.
Pharmacokinetics
Studies have shown that the oral bioavailability of esculetin is low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site . UDP-glucuronosyltransferase (UGT) 1A6 and UGT1A9 are the two major enzymes playing key roles in the 7-O-glucuronidation of esculetin .
Result of Action
Esculetin is known to have a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected that 7-Benzyl-O-esculetin would have similar effects.
Action Environment
It is known that the presence of more hydroxyl groups in esculetin helps scientists to replace hydroxyl groups with any group to prepare a new derivative against disease outbreaks . This suggests that the chemical structure of 7-Benzyl-O-esculetin could be influenced by environmental factors.
properties
IUPAC Name |
6-hydroxy-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMATZIOKUNXOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-O-esculetin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)
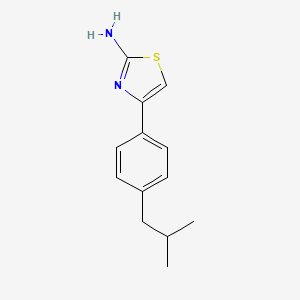
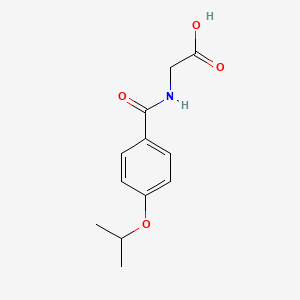

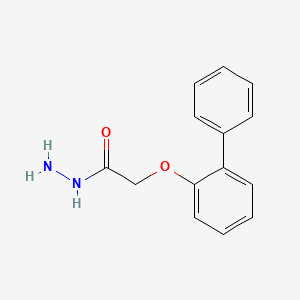

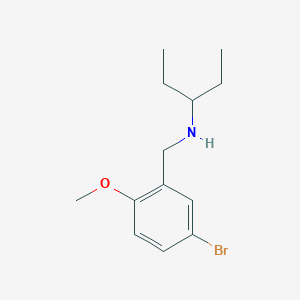
![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)

